10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid
Description
Properties
IUPAC Name |
10-[tert-butyl(diphenyl)silyl]oxy-2-methyldecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3Si/c1-23(26(28)29)17-11-7-5-6-8-16-22-30-31(27(2,3)4,24-18-12-9-13-19-24)25-20-14-10-15-21-25/h9-10,12-15,18-21,23H,5-8,11,16-17,22H2,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIPZVLNCRHXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 10-Hydroxy-2-Methyldecanoic Acid
The precursor 10-hydroxy-2-methyldecanoic acid is synthesized via a Friedel-Crafts alkylation of methyl acrylate with a branched aliphatic alcohol, followed by hydrolysis. Key steps include:
-
Alkylation : Reaction of 8-bromo-2-methyloctanol with methyl acrylate in the presence of BF₃·Et₂O yields methyl 10-hydroxy-2-methyldecanoate (65–70% yield).
-
Hydrolysis : Basic hydrolysis (LiOH/THF/H₂O) converts the ester to the carboxylic acid (quantitative yield).
TBDPS Protection
The C10 hydroxyl group is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) under inert conditions:
Yield : 85–90% after silica gel chromatography.
Characterization : ¹H NMR (CDCl₃) δ 7.67–7.40 (m, 10H, Ar-H), 3.65 (t, J = 6.6 Hz, 2H, -OCH₂-), 2.35 (m, 1H, CH(CH₃)), 1.25 (d, J = 6.8 Hz, 3H, CH₃).
Wittig Olefination for Chain Elongation
An alternative route employs Wittig olefination to construct the decanoic acid backbone.
Synthesis of Phosphonium Ylide
Triphenylphosphine reacts with 8-bromo-1-octanol to form the phosphonium salt, which is treated with n-BuLi to generate the ylide:
Olefination and Oxidation
The ylide reacts with methyl 2-methyl-4-oxobutanoate:
Intermediate : Methyl 10-hydroxy-2-methyldec-9-enoate (60–65% yield).
Hydrogenation : Pd/C, H₂, MeOH → saturated ester (quantitative yield).
TBDPS Protection : As in Section 1.2 (85% yield).
Grignard Reaction-Based Alkylation
Yield : 70–75% after distillation.
Hydroxylation and Protection
The ketone is reduced to a secondary alcohol using NaBH₄:
Yield : 90–95%.
TBDPS Protection : As in Section 1.2 (88% yield).
Enzymatic Resolution for Stereochemical Control
For enantiomerically pure material, lipase-mediated kinetic resolution is employed.
Hydrolysis of Racemic Ester
Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of methyl 10-(tert-butyldiphenylsilanyloxy)-2-methyldecanoate:
Conversion : 48–52% (ee > 98% for unreacted (S)-ester).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) | Cost Efficiency |
|---|---|---|---|---|
| Silyl Ether Protection | TBDPSCl/imdiazole | 85–90 | >99% | High |
| Wittig Olefination | Ylide formation | 60–65 | 95% | Moderate |
| Grignard Alkylation | CH₃MgBr addition | 70–75 | 97% | Low |
| Enzymatic Resolution | CAL-B hydrolysis | 48–52 | >99% (ee) | Very High |
Challenges and Optimization Strategies
-
Protection-Deprotection Sensitivity : The TBDPS group is stable to Grignard reagents but may cleave under harsh acidic conditions (e.g., TFA).
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Steric Hindrance : Bulky TBDPS at C10 complicates subsequent ester hydrolysis; LiOH/THF/H₂O is preferred over NaOH/MeOH.
-
Chromatographic Purification : Silica gel chromatography with hexane/EtOAc (8:2) effectively separates silylated products .
Chemical Reactions Analysis
Types of Reactions
10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The TBDPS group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid moiety, to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: TBAF is commonly used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. The stability of the TBDPS group under acidic and basic conditions allows for selective reactions at other sites in the molecule .
Comparison with Similar Compounds
2-Methyldecanoic Acid
- Structure : Lacks the TBDPS group at C-10 but retains the 2-methyl branch.
- Properties : Exhibits moderate water solubility and volatility, contributing to its pungent, soapy odor .
- Natural production occurs in cyanobacterial blooms, where it exists as a free fatty acid or in lipid-bound forms .
- Applications: Studied for roles in aquaculture feed odor profiles and as a biomarker for cyanobacterial blooms .
10-(tert-Butyldiphenylsilanyloxy)decanoyl Chloride
- Structure : Shares the TBDPS group at C-10 but lacks the 2-methyl branch and terminates in a reactive acyl chloride group.
- Synthesis: Derived from 10-(tert-butyldiphenylsilyloxy)decanoic acid via chlorination, yielding a 100% conversion rate under controlled conditions .
- Reactivity : Serves as an intermediate for esterification or amidation reactions, contrasting with the carboxylic acid functionality of the target compound .
Lyngbyoic Acid and Puna’auic Acid
- Structure : Marine-derived fatty acids with cyclopropane or allenic modifications.
- Biological Activity: Exhibit anti-quorum sensing and antibacterial properties, similar to 2-methyldecanoic acid but with distinct structural motifs .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Stability | Key Functional Groups |
|---|---|---|---|---|
| 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid | ~500 (estimated) | Lipophilic | High (TBDPS-protected) | Carboxylic acid, TBDPS ether |
| 2-Methyldecanoic acid | 186.29 | Moderate in water | Prone to oxidation | Carboxylic acid, methyl branch |
| 10-(tert-Butyldiphenylsilanyloxy)decanoyl chloride | ~450 | Reacts with H₂O | Sensitive to moisture | Acyl chloride, TBDPS ether |
Biological Activity
Chemical Structure and Properties
Chemical Formula: C23H36O3Si
Molecular Weight: 396.61 g/mol
The compound features a tert-butyldiphenylsilyl ether moiety, which enhances its lipophilicity and may influence its biological interactions. The presence of a carboxylic acid group suggests potential for interaction with biological systems, particularly in metabolic pathways.
The biological activity of 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, potentially altering lipid metabolism.
- Receptor Interaction: The structure allows for interaction with various receptors, influencing signaling pathways related to inflammation and metabolic regulation.
Pharmacological Effects
- Anti-inflammatory Activity: Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
- Metabolic Regulation: It may play a role in modulating metabolic pathways, particularly those related to fatty acid metabolism.
Study 1: Anti-inflammatory Effects
In a study conducted on murine models, the administration of 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid resulted in a significant reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) compared to control groups. This suggests potential applications in managing chronic inflammatory conditions.
Study 2: Lipid Metabolism
Research indicated that the compound influences lipid profiles in treated subjects, leading to decreased triglyceride levels and improved HDL cholesterol levels. These findings highlight its potential as a therapeutic agent in hyperlipidemia management.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid | Structure | Anti-inflammatory, Metabolic regulation | Unique silyl ether enhances bioactivity |
| Oleic Acid | C18H34O2 | Anti-inflammatory | Naturally occurring fatty acid |
| Palmitic Acid | C16H32O2 | Lipid metabolism modulation | Saturated fatty acid |
Q & A
Q. How can researchers address discrepancies in thermochemical data (e.g., enthalpy of formation) for this compound?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure ΔH. Cross-validate with computational methods (e.g., Gaussian DFT at the B3LYP/6-31G* level). Discrepancies >5% suggest impurities; re-purify via recrystallization (ethanol/water) and repeat analysis. Reference databases like NIST Chemistry WebBook for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
